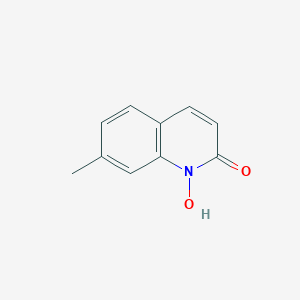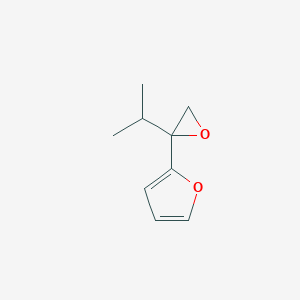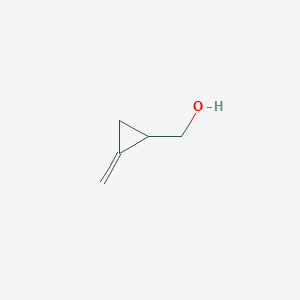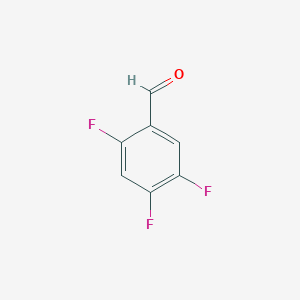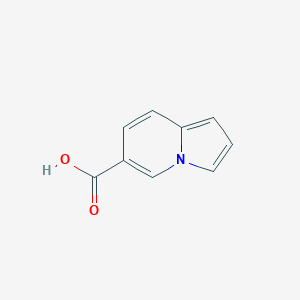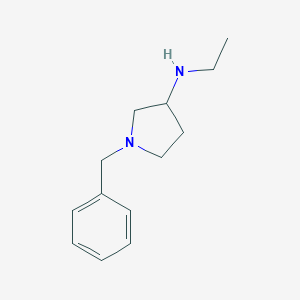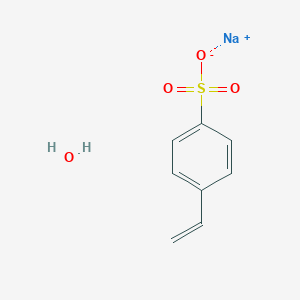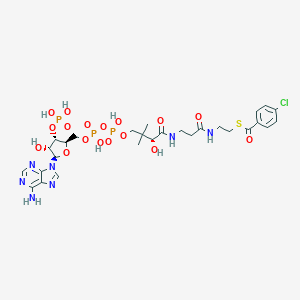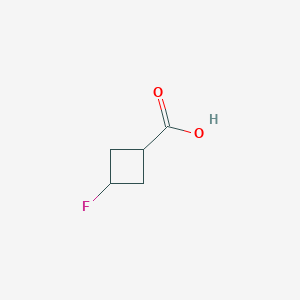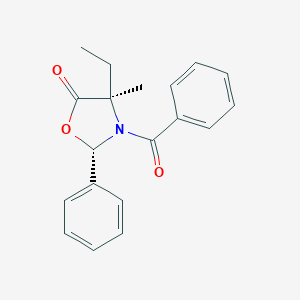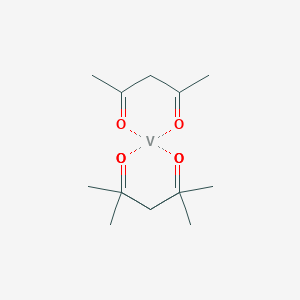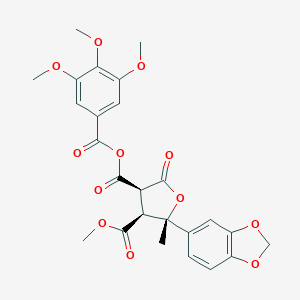
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxolane dicarboxylates and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate in lab experiments include its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it an effective research tool. The limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the study of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate. One potential direction is the development of new derivatives of this compound with improved potency and specificity. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Méthodes De Synthèse
The synthesis of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate involves several steps. The starting material is 3,4,5-trimethoxybenzoic acid, which undergoes esterification with methanol to form methyl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with 2,3-dimethyl-2-butene-1,4-diol to form the oxolane ring. The final step involves the addition of 1,3-benzodioxole-5-carboxylic acid to form the desired compound.
Applications De Recherche Scientifique
The potential therapeutic applications of 3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate have been studied extensively in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
122860-98-4 |
|---|---|
Nom du produit |
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate |
Formule moléculaire |
C25H24O12 |
Poids moléculaire |
516.4 g/mol |
Nom IUPAC |
3-O-methyl 4-O-(3,4,5-trimethoxybenzoyl) (2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-2-methyl-5-oxooxolane-3,4-dicarboxylate |
InChI |
InChI=1S/C25H24O12/c1-25(13-6-7-14-15(10-13)35-11-34-14)19(24(29)33-5)18(23(28)37-25)22(27)36-21(26)12-8-16(30-2)20(32-4)17(9-12)31-3/h6-10,18-19H,11H2,1-5H3/t18-,19+,25+/m0/s1 |
Clé InChI |
QNKKPNJXKCOWJF-UHFFFAOYSA-N |
SMILES isomérique |
C[C@]1([C@H]([C@H](C(=O)O1)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C3=CC4=C(C=C3)OCO4 |
SMILES |
CC1(C(C(C(=O)O1)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CC1(C(C(C(=O)O1)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C3=CC4=C(C=C3)OCO4 |
Synonymes |
dimethyl 2,3,4,5-tetrahydro-5-(3,4-methylenedioxyphenyl)-2-oxo-3-(3,4,5-trimethoxybenzoyl)-3,4-furandicarboxylate TMTM-furandicarboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



